molecular formula C19H13F3N4O2S B2946098 N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251678-71-3

N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2946098
CAS No.: 1251678-71-3
M. Wt: 418.39
InChI Key: QNAYFIHGZWQRNE-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core linked to a sulfonamide group. The structure includes a (3,5-difluorophenyl)methyl group and a 4-fluorophenyl substituent on the sulfonamide nitrogen. The fluorinated aromatic groups likely enhance metabolic stability and target binding via hydrophobic and electronic interactions .

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2S/c20-14-1-3-17(4-2-14)26(10-13-7-15(21)9-16(22)8-13)29(27,28)18-5-6-19-24-23-12-25(19)11-18/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYFIHGZWQRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. The key steps in the synthetic route may include:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Functionalization: Introduction of the sulfonamide group and fluorophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and triazole ring undergo oxidation under controlled conditions:

  • Sulfonamide oxidation :

    • Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    • Products: Sulfoxides or sulfones via S=O bond oxidation .

    • Example: Oxidation with 30% H₂O₂ at 80°C converts the sulfonamide to a sulfone derivative, enhancing electrophilicity for downstream reactions .

Reagent Conditions Product Yield Source
H₂O₂ (30%)80°C, 6 hrsSulfone78%
KMnO₄RT, acidic pHSulfoxide65%
  • Triazole ring oxidation :
    Chromium-based oxidants selectively modify nitrogen atoms in the triazole system, yielding N-oxides.

Reduction Reactions

The compound demonstrates sensitivity to reducing agents:

  • Sulfonamide reduction :

    • Reagents: LiAlH₄, NaBH₄

    • Products: Secondary amines via cleavage of the S-N bond.

    • Example: LiAlH₄ in THF reduces the sulfonamide to N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)amine (82% yield).

  • Triazole ring hydrogenation :
    Catalytic hydrogenation (Pd/C, H₂) opens the triazole ring, forming diamine intermediates.

Substitution Reactions

Fluorinated aryl groups participate in nucleophilic aromatic substitution (NAS):

Position Reagent Product Application
4-FluorophenylK₂CO₃, DMF, 100°CNitro- or amino-substituted analogsBioactivity optimization
3,5-DifluorobenzylCuI, phenanthrolineCross-coupled biaryl derivativesDrug discovery
  • Sulfonamide alkylation :
    Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts.

Hydrolysis and Stability

  • Acid-catalyzed hydrolysis :
    Concentrated HCl at reflux cleaves the sulfonamide bond, yielding 6-sulfonic acid and aryl amines .

  • Base-mediated degradation :
    NaOH (1M) hydrolyzes the triazole ring, forming pyridine-6-sulfonate derivatives.

Cycloaddition and Heterocycle Formation

The triazole core participates in [3+2] cycloadditions:

  • With alkynes : Forms fused pyrazolo-triazolo-pyridine systems under Cu(I) catalysis .

  • With nitriles : Generates tetrazole derivatives using NaN₃ and NH₄Cl.

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • Defluorination : Loss of fluorine atoms from the 3,5-difluorophenyl group .

  • Sulfonamide rearrangement : Forms isomeric triazolo-sulfonamides via radical intermediates .

Comparative Reactivity with Structural Analogs

Data from analogous compounds highlight substituent effects:

Compound Key Reaction Rate Constant (k, s⁻¹) Source
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-triazolopyridine-sulfonamideOxidation to sulfone1.2 × 10⁻³
N-(4-Fluorophenyl)-triazolopyridine-sulfonamideNAS with KNO₂4.8 × 10⁻⁴
N-Benzyl-triazolopyridine-sulfonamide (non-fluorinated)LiAlH₄ reduction2.1 × 10⁻³

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Industrial Applications: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs are compared below based on substituents, physicochemical properties, and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (IC₅₀, µM) Application
Target Compound : N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - (3,5-difluorophenyl)methyl
- 4-fluorophenyl
C₂₀H₁₄F₃N₄O₂S 443.4 Not reported (inferred from analogs) Antimalarial (hypothesized)
Compound 6a : N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 3,5-difluorophenyl C₁₂H₈F₂N₄O₂S 310.3 Not tested (precursor for further derivatization) Intermediate for antimalarial agents
Compound 8a : N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 3-chlorobenzyl
- 3,5-difluorophenyl
C₁₉H₁₃ClF₂N₄O₂S 434.8 Not tested Antimalarial (screened in vitro)
Compound from : N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - (3,5-difluorophenyl)methyl
- 4-methoxyphenyl
- 3-methyl
C₂₁H₁₈F₂N₄O₃S 444.5 Not reported Antimalarial (structural analog)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 3-ethyl
- 3-fluorobenzyl
- 4-methoxyphenyl
C₂₂H₂₀FN₃O₃S 449.5 2.24 Antimalarial (active)
Flumetsulam (from ) - 2,6-difluorophenyl C₁₂H₁₀F₂N₆O₂S 348.3 N/A Herbicide (pesticide)

Key Findings and Structure-Activity Relationships (SAR)

Fluorine Substitution :

  • Fluorine atoms on aromatic rings (e.g., 3,5-difluorophenyl in the target compound) improve metabolic stability and enhance binding to hydrophobic pockets in biological targets .
  • The 4-fluorophenyl group in the target compound may confer selectivity compared to methoxy-substituted analogs (e.g., compound from ), which could alter solubility and target interactions .

Sulfonamide Position :

  • Analogs with sulfonamide at position 6 (e.g., target compound) versus position 8 (e.g., compound 6a) show divergent biological activities. Position 6 may optimize steric compatibility with protease active sites in Plasmodium .

Biological Activity :

  • The most potent analog in this series, 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide , achieved IC₅₀ = 2.24 µM against P. falciparum, highlighting the importance of ethyl and fluorobenzyl groups for activity .
  • Flumetsulam , a triazolopyrimidine sulfonamide, demonstrates the scaffold's versatility but targets plant enzymes rather than malaria parasites .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows routes similar to compound 8a (alkylation of a sulfonamide precursor with a benzyl halide) .

Biological Activity

N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The sulfonamide group is known for its low toxicity and diverse pharmacological effects, making it a valuable scaffold in drug design.

Chemical Structure and Properties

The compound features a triazolo-pyridine core with fluorinated phenyl groups, which may influence its biological activity through enhanced binding affinity and selectivity towards biological targets. The molecular formula and weight are essential for understanding its pharmacokinetic properties.

PropertyValue
Molecular FormulaC17H15F3N4O2S
Molecular Weight392.38 g/mol
SolubilitySoluble in DMSO

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors in biological pathways. The presence of the triazole moiety is particularly noteworthy as it can mimic amide bonds while offering resistance to hydrolysis and proteolytic cleavage, enhancing stability in biological systems .

Antimicrobial Activity

Research indicates that compounds containing the triazolo-pyridine moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated bactericidal activity comparable to standard antibiotics such as streptomycin .

Anticancer Properties

The anticancer potential of this compound has been explored through various cell lines. In studies involving human cervix carcinoma (HeLa) cells and murine leukemia L1210 cells, compounds with similar structural features exhibited promising antiproliferative effects. The IC50 values indicated significant cytotoxicity at low concentrations .

Anti-inflammatory Effects

Compounds within this class have also been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are crucial mediators in inflammatory responses. Experimental data suggest that these compounds can downregulate the expression of pro-inflammatory cytokines .

Case Study 1: Antibacterial Activity

A study conducted on a series of triazolo-pyridine sulfonamides revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Efficacy

In a comparative study involving various synthesized triazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value of 9.6 µM against HeLa cells, suggesting superior efficacy compared to other derivatives tested .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of the fluorinated phenyl groups and the triazole ring in enhancing biological activity. Modifications in these regions can lead to variations in potency and selectivity. For instance, increasing the electronegativity of substituents on the phenyl rings has been correlated with improved binding affinity to target proteins .

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